molecular formula C31H52N2O23 B1300169 Sialyl Lewis a CAS No. 92448-22-1

Sialyl Lewis a

货号: B1300169
CAS 编号: 92448-22-1
分子量: 820.7 g/mol
InChI 键: INZOTETZQBPBCE-NYLDSJSYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Cancer Diagnosis and Prognosis

Sialyl Lewis a is increasingly recognized as a biomarker for various cancers, particularly colorectal cancer. Studies have shown that:

  • Prognostic Indicator : The expression levels of this compound correlate with overall survival and disease-free survival in colon cancer patients. Higher levels of this compound are associated with increased metastatic potential and poorer prognosis, suggesting its utility as a prognostic marker in clinical settings .
  • Biomarker Discovery : Advanced glycoprotein profiling techniques have been developed to identify this compound modifications on proteins associated with cancer. These methods allow for the detection of novel cancer-specific glycan modifications, facilitating the identification of potential biomarkers for disease monitoring and diagnosis .

Mechanisms of Tumor Progression

This compound contributes to tumor progression through several mechanisms:

  • Cell Adhesion : this compound interacts with selectins (cell adhesion molecules), enhancing the adhesion of cancer cells to endothelial cells. This interaction is crucial for tumor metastasis, as it facilitates the extravasation of cancer cells into surrounding tissues .
  • Angiogenesis : By promoting tumor cell adhesion and migration, this compound also plays a role in angiogenesis, the formation of new blood vessels from existing ones, which is essential for tumor growth and metastasis .

Therapeutic Applications

The understanding of this compound's role in cancer has led to potential therapeutic applications:

  • Targeted Therapy : Antibodies targeting this compound have been developed to mediate tumor clearance by enhancing immune responses against cancer cells. These antibodies can inhibit tumor growth by blocking the interactions between this compound and selectins .
  • Drug Delivery Systems : this compound can be utilized in drug delivery systems where drugs are conjugated to carriers that target this compound-expressing tumors. This targeted approach increases the efficacy of chemotherapy while minimizing systemic toxicity .

Case Studies and Research Findings

Several case studies highlight the significance of this compound in clinical research:

Study Findings Implications
Study on colon cancer specimens (233 patients)Higher expression of this compound correlated with poor prognosis (P = 0.0006)Suggests its use as a prognostic marker in clinical trials
Glycoprotein profiling in cancer patientsIdentification of novel glycan modifications associated with cancer progressionPotential for developing new diagnostic biomarkers
E-selectin interaction studiesThis compound enhances adhesion of colon cancer cells to endothelial cellsHighlights its role in metastasis and tumor progression

生物活性

Sialyl Lewis A (sLeA) is a carbohydrate antigen that plays a significant role in various biological processes, particularly in cancer biology and immunology. This article explores the biological activity of sLeA, focusing on its expression in cancer, its role in cell adhesion, and its implications as a prognostic marker.

Overview of this compound

This compound is a sialylated carbohydrate antigen that is primarily expressed on the surface of glycoproteins and glycolipids. It interacts with selectins, which are cell adhesion molecules that facilitate the binding of leukocytes to endothelial cells during inflammation and metastasis. The expression of sLeA is notably increased in various cancers, including colon cancer, where it serves as a marker for tumor progression and metastasis.

1. Cell Adhesion and Metastasis

sLeA enhances the adhesion of cancer cells to endothelial cells via E-selectin, promoting metastasis. Studies have shown that higher levels of sLeA correlate with increased metastatic potential in colon cancer patients. For instance, a study involving 233 colon cancer specimens revealed that patients with high sLeA expression had significantly poorer overall survival (p = 0.0006) and disease-free survival (p = 0.004) compared to those with low expression levels .

2. Role in Cancer Progression

The expression of sLeA is regulated by various factors, including hypoxia and the activity of specific glycosyltransferases. In colon cancer, the down-regulation of NEU4, a sialidase that hydrolyzes sLeA, leads to increased levels of this antigen on tumor cells, thereby enhancing their metastatic capabilities . This suggests that NEU4 plays a crucial role in controlling sLeA expression and consequently tumor behavior.

Case Studies

Several studies have investigated the prognostic value of sLeA in different types of cancer:

  • Colon Cancer : In a prospective study involving 233 patients, high sLeA expression was linked to increased metastasis and poor prognosis .
  • Gastrointestinal Cancers : Research indicates that sLeA is part of the CA19-9 biomarker panel used for diagnosing and monitoring gastrointestinal cancers. Glycoproteins such as MUC1 and MUC16 carrying sLeA have shown improved sensitivity in detecting pancreatic cancer compared to standard assays .

Expression Patterns

The expression patterns of sLeA have been analyzed in various tissues:

  • In placental villi from patients with unexplained miscarriages, altered expression levels of sLeA were observed, indicating its potential role beyond oncology .

Data Table: Expression Levels and Prognostic Correlation

Study FocusSample SizeHigh sLeA ExpressionOverall Survival (OS)Disease-Free Survival (DFS)
Colon Cancer233Poor prognosisp = 0.0006p = 0.004
Gastrointestinal Cancers30Improved detectionNot specifiedNot specified

属性

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R)-2-acetamido-5,6-dihydroxy-1-oxo-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H52N2O23/c1-9-18(43)21(46)22(47)28(51-9)54-25(15(42)7-36)24(12(5-34)32-10(2)38)53-29-23(48)27(20(45)16(8-37)52-29)56-31(30(49)50)4-13(40)17(33-11(3)39)26(55-31)19(44)14(41)6-35/h5,9,12-29,35-37,40-48H,4,6-8H2,1-3H3,(H,32,38)(H,33,39)(H,49,50)/t9-,12-,13-,14+,15+,16+,17+,18+,19+,20-,21+,22-,23+,24+,25+,26+,27-,28-,29-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZOTETZQBPBCE-NYLDSJSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H52N2O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40919162
Record name Sialyl Lewis a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40919162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

820.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Sialyl Lewis
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006579
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

92448-22-1
Record name Sialyl Lewis a
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92448-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sialyl lewis A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092448221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sialyl Lewis a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40919162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SIALYL LEWIS A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZEJ6FM4UJK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Sialyl Lewis
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006579
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sialyl Lewis a
Reactant of Route 2
Reactant of Route 2
Sialyl Lewis a
Reactant of Route 3
Sialyl Lewis a
Reactant of Route 4
Sialyl Lewis a
Reactant of Route 5
Reactant of Route 5
Sialyl Lewis a
Reactant of Route 6
Reactant of Route 6
Sialyl Lewis a
Customer
Q & A

Q1: What makes 3-sialyl Lewis x such an important molecule in the context of cell adhesion?

A1: 3-sialyl Lewis x is a tetrasaccharide that plays a crucial role in leukocyte rolling, a critical step in the inflammatory response. It acts as a ligand for E-selectin, a cell adhesion molecule expressed on activated endothelial cells. [] This interaction allows leukocytes to slow down and roll along the blood vessel walls, facilitating their eventual migration into inflamed tissues. [] Interestingly, while the simple Lewis x structure does not bind to E-selectin, the addition of a sialic acid in a specific linkage (3-sialyl) confers high-affinity binding. []

Q2: Are there other carbohydrate structures similar to 3-sialyl Lewis x that also bind to E-selectin?

A2: Yes, research has identified a family of related tetrasaccharides, all featuring a 3-sialyl di-Lewis x extension, that bind with high affinity to E-selectin. [] These structures are present on E-selectin-binding leukocytes and constitute a small percentage of the protein-associated carbohydrates on these cells. [] Notably, these complex structures exhibit even higher affinity for E-selectin compared to 3-sialyl Lewis x. []

Q3: How does the presence of sulfate groups impact the interaction of 3-sialyl Lewis x with selectins?

A3: The presence and position of sulfate groups significantly influence the binding of 3-sialyl Lewis x to selectins. For example, 6-O-sulfation of the N-acetylglucosamine (GlcNAc) residue enhances binding to L-selectin, while 6-O-sulfation of the galactose residue abolishes it. [] This highlights the importance of sulfation patterns in fine-tuning selectin-ligand interactions.

Q4: What is the role of fucosyltransferases in the synthesis of 3-sialyl Lewis x and its related structures?

A4: Fucosyltransferases are enzymes responsible for transferring fucose to carbohydrate chains, a crucial step in the synthesis of 3-sialyl Lewis x and related structures. [, , , ] Studies have identified various fucosyltransferases with distinct specificities for different acceptor substrates, highlighting the complexity of glycan biosynthesis. [] For example, FT III, FT IV, and FT V exhibit different efficiencies in synthesizing Lewis x, Lewis y, and 3'-alpha-galactosyl Lewis x. []

Q5: How is 3-sialyl Lewis x involved in cancer progression?

A5: 3-sialyl Lewis x is overexpressed in several types of cancer cells and has been implicated in tumor metastasis. [] Increased expression of sialyl Lewis x on tumor cells correlates with higher rates of vessel invasion and metastasis, suggesting a role in cancer cell dissemination. []

Q6: Can you elaborate on the use of HL-60 cells in studying 3-sialyl Lewis x?

A6: HL-60 cells, a human promyelocytic leukemia cell line, serve as a valuable model for studying 3-sialyl Lewis x due to their rich expression of this tetrasaccharide. [] Researchers use these cells to investigate the biosynthesis of 3-sialyl Lewis x, its role in cell adhesion and signaling, and its potential as a therapeutic target. [] For instance, HL-60 cells have been used to investigate the specificities of alpha 2,3-sialyltransferases involved in synthesizing 3-sialyl Lewis x. []

Q7: What are the implications of understanding the structure-activity relationship of 3-sialyl Lewis x and its analogs?

A7: Deciphering the structure-activity relationship of 3-sialyl Lewis x and its analogs is crucial for developing targeted therapies. Understanding how specific structural modifications impact binding affinity and selectivity for E-selectin and other selectins can pave the way for designing novel anti-inflammatory and anti-cancer drugs. [] For example, developing antagonists based on 3'-sulfo Lewis x, which shows higher potency in inhibiting L-selectin, could be a promising approach. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。